ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
Overview
Description
Ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential neuroprotective properties and its ability to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease .
Preparation Methods
The synthesis of ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Thioether formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, such as using catalysts or specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease, where it inhibits the aggregation of alpha-synuclein.
Biological Research: The compound is used to investigate the mechanisms of protein aggregation and neurodegeneration.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate involves its interaction with alpha-synuclein, a protein implicated in Parkinson’s disease. The compound inhibits the aggregation of alpha-synuclein by binding to its monomeric form, preventing the formation of toxic oligomers and fibrils. This action helps to protect dopaminergic neurons from degeneration .
Comparison with Similar Compounds
Ethyl 4-({[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: This compound also features a triazole and pyridine ring but differs in the ester and benzoate groups.
4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol: This compound lacks the benzoate ester group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-2-24-16(23)14-5-3-12(4-6-14)11-25-17-21-20-15(22(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMODMRXMIQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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